2-Amino-N-(2-Hydroxyethyl)benzolsulfonamid

Übersicht

Beschreibung

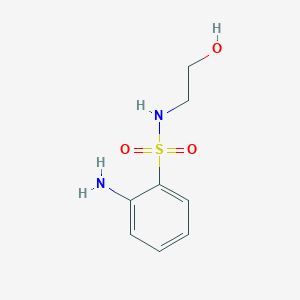

2-amino-N-(2-hydroxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and a hydroxyethyl group attached to the benzene ring

Wissenschaftliche Forschungsanwendungen

2-amino-N-(2-hydroxyethyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

The primary target of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide is currently unknown

Mode of Action

It is known that sulfonamides, a group of compounds to which this molecule belongs, generally act by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth .

Biochemical Pathways

Sulfonamides are known to interfere with the enzymatic conversion of para-aminobenzoic acid (paba) to folic acid, a crucial step in bacterial dna synthesis .

Result of Action

Sulfonamides typically inhibit bacterial growth by preventing the synthesis of folic acid, an essential component of bacterial dna .

Biochemische Analyse

Biochemical Properties

It is known that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This suggests that 2-amino-N-(2-hydroxyethyl)benzenesulfonamide may interact with this enzyme and potentially others.

Molecular Mechanism

Given its structural similarity to other benzenesulfonamide derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide typically involves the reduction of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide. One common method includes dissolving N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide in methanol and adding 10% palladium on activated carbon (Pd/C) as a catalyst. The reaction mixture is then placed under an atmosphere of hydrogen and stirred vigorously overnight. The product is obtained by filtering the reaction mixture through celite .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Reduction: The compound can be synthesized through the reduction of its nitro precursor.

Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups onto the benzene ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro precursor yields 2-amino-N-(2-hydroxyethyl)benzenesulfonamide, while substitution reactions can produce a variety of derivatives with different functional groups.

Vergleich Mit ähnlichen Verbindungen

2-amino-N-(2-hydroxyethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

4-amino-N-(2-hydroxyethyl)benzenesulfonamide: Similar in structure but with different functional groups attached to the benzene ring.

4-amino-N,N-bis(2-hydroxyethyl)benzenesulfonamide: Contains additional hydroxyethyl groups, which may affect its chemical properties and biological activity.

The uniqueness of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.

Biologische Aktivität

2-Amino-N-(2-hydroxyethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is recognized for its biological activity, particularly in the fields of oncology and antiviral research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide can be represented as follows:

- Chemical Formula : C_9H_12N_2O_3S

- Molecular Weight : 232.27 g/mol

- CAS Number : 959336-90-4

This compound features an amino group, a hydroxyl group, and a sulfonamide moiety, which contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that 2-amino-N-(2-hydroxyethyl)benzenesulfonamide may play a role in cancer treatment. The compound has been utilized in the design of novel cancer drugs, leveraging its ability to inhibit specific cellular pathways involved in tumor growth.

Key Findings:

- Mechanism of Action : The compound exhibits inhibitory effects on key signaling pathways associated with cancer proliferation, particularly through interactions with the Epidermal Growth Factor Receptor (EGFR) .

- Case Studies : In vitro studies demonstrated that derivatives of this compound showed significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-amino-N-(2-hydroxyethyl)benzenesulfonamide | A549 | 5.33 |

| 2-amino-N-(2-hydroxyethyl)benzenesulfonamide | MCF-7 | 3.67 |

| 2-amino-N-(2-hydroxyethyl)benzenesulfonamide | HCT-116 | 2.28 |

Antiviral Activity

The antiviral potential of sulfonamides, including 2-amino-N-(2-hydroxyethyl)benzenesulfonamide, has been explored against various viral infections. Sulfonamides have shown effectiveness against HIV and other viruses such as Zika and Chikungunya.

Research Insights:

- Influenza Virus Inhibition : A related sulfonamide compound was shown to significantly reduce mRNA levels of the influenza virus in infected cells, suggesting a potential for similar activity in 2-amino-N-(2-hydroxyethyl)benzenesulfonamide .

- Mechanisms Identified : The antiviral action appears to involve interference with viral entry or replication processes within host cells .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is closely linked to their chemical structure. Modifications to the sulfonamide group can enhance potency and selectivity for specific targets.

SAR Analysis:

- Compounds with varying substituents on the aromatic ring have demonstrated different levels of activity against carbonic anhydrase isoforms, which are implicated in tumorigenesis .

- Molecular docking studies suggest that the binding affinity of these compounds can be optimized by altering substituents to improve interaction with target proteins .

Eigenschaften

IUPAC Name |

2-amino-N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c9-7-3-1-2-4-8(7)14(12,13)10-5-6-11/h1-4,10-11H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUMXNPOCAWORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.